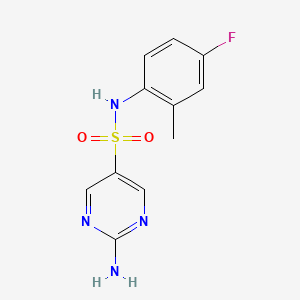
2-amino-N-(4-fluoro-2-methylphenyl)pyrimidine-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-(4-fluoro-2-methylphenyl)pyrimidine-5-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. This compound is also known as PF-06463922, and it has been extensively studied for its therapeutic potential in the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of 2-amino-N-(4-fluoro-2-methylphenyl)pyrimidine-5-sulfonamide involves the inhibition of FAK activity. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways, including those involved in cell growth, proliferation, and survival. In cancer cells, FAK is overexpressed and contributes to cancer cell growth and metastasis. Inhibition of FAK activity by 2-amino-N-(4-fluoro-2-methylphenyl)pyrimidine-5-sulfonamide leads to the suppression of cancer cell growth and metastasis.
Biochemical and Physiological Effects:
2-amino-N-(4-fluoro-2-methylphenyl)pyrimidine-5-sulfonamide has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits FAK activity, leading to the suppression of cancer cell growth and metastasis. In addition, this compound has been shown to reduce inflammation in animal models of inflammatory bowel disease. It has also been shown to reduce fibrosis in animal models of pulmonary fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-amino-N-(4-fluoro-2-methylphenyl)pyrimidine-5-sulfonamide is its potential therapeutic applications in cancer treatment and other diseases. This compound has been extensively studied in preclinical models, and its efficacy and safety have been demonstrated. One of the limitations of this compound is its potential toxicity, which needs to be further investigated in clinical trials.
Orientations Futures
There are several future directions for the study of 2-amino-N-(4-fluoro-2-methylphenyl)pyrimidine-5-sulfonamide. One direction is the investigation of its potential applications in combination therapy with other cancer drugs. Another direction is the investigation of its potential applications in other diseases, such as cardiovascular disease and neurodegenerative diseases. Additionally, further studies are needed to investigate the safety and efficacy of this compound in clinical trials.
Méthodes De Synthèse
The synthesis of 2-amino-N-(4-fluoro-2-methylphenyl)pyrimidine-5-sulfonamide involves several chemical reactions. The starting materials for the synthesis are 4-fluoro-2-methylbenzoic acid and 2-amino-5-nitropyrimidine. These two compounds are reacted together in the presence of a catalyst to form the intermediate product, 4-fluoro-2-methyl-5-nitrobenzoic acid. This intermediate product is then reduced using a reducing agent to form 4-fluoro-2-methyl-5-aminobenzoic acid. The final step involves the reaction of 4-fluoro-2-methyl-5-aminobenzoic acid with sulfonamide to form 2-amino-N-(4-fluoro-2-methylphenyl)pyrimidine-5-sulfonamide.
Applications De Recherche Scientifique
2-amino-N-(4-fluoro-2-methylphenyl)pyrimidine-5-sulfonamide has been extensively studied for its potential applications in cancer treatment. This compound has been shown to inhibit the activity of an enzyme called focal adhesion kinase (FAK), which plays a crucial role in cancer cell growth and metastasis. Inhibition of FAK activity by 2-amino-N-(4-fluoro-2-methylphenyl)pyrimidine-5-sulfonamide has been shown to reduce cancer cell proliferation, migration, and invasion. This compound has also been studied for its potential applications in the treatment of other diseases, such as inflammatory bowel disease and pulmonary fibrosis.
Propriétés
IUPAC Name |
2-amino-N-(4-fluoro-2-methylphenyl)pyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O2S/c1-7-4-8(12)2-3-10(7)16-19(17,18)9-5-14-11(13)15-6-9/h2-6,16H,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQNNWLJCDEYCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NS(=O)(=O)C2=CN=C(N=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(4-fluoro-2-methylphenyl)-5-pyrimidinesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[2-(dimethylamino)pyridin-3-yl]methyl]-1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B7561248.png)
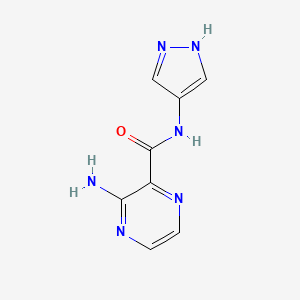


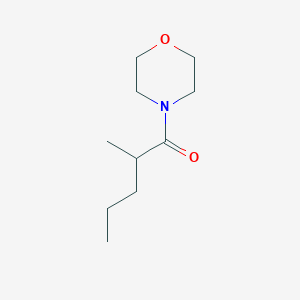
![2-(2-methyl-1H-indol-3-yl)-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7561272.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methanone](/img/structure/B7561305.png)

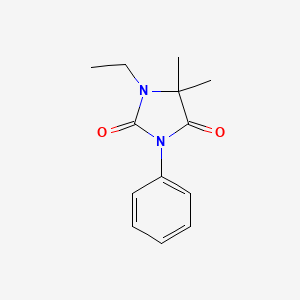
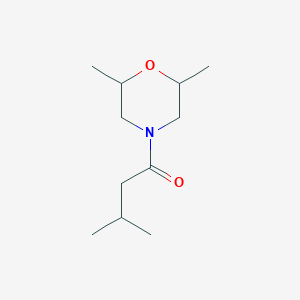
![1-Ethyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B7561323.png)

![N-[2-(2-furyl)ethyl]-4-[(3,6,7-trimethyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzamide](/img/structure/B7561328.png)